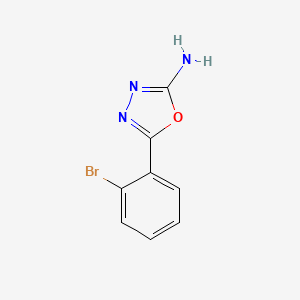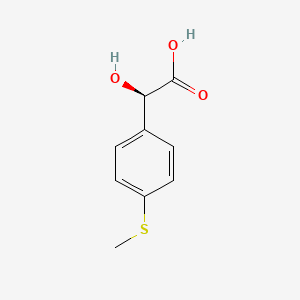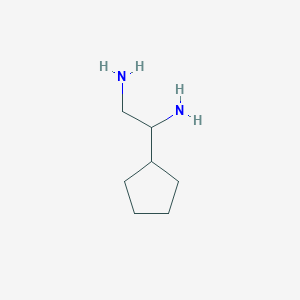
1-Cyclopentylethane-1,2-diamine
Übersicht
Beschreibung
1-Cyclopentylethane-1,2-diamine is a chemical compound with the CAS Number: 1089358-93-9 . It has a molecular weight of 128.22 .
Molecular Structure Analysis
The molecular formula of this compound is C7H16N2 . The InChI Code is 1S/C7H16N2/c8-5-7(9)6-3-1-2-4-6/h6-7H,1-5,8-9H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 128.22 . Unfortunately, other specific properties like melting point, boiling point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Novel Synthetic Approaches and Applications
1-Cyclopentylethane-1,2-diamine, a historically underestimated diamine, has seen renewed interest due to novel and efficient synthetic approaches. These advancements have broadened its application as a scaffold for chiral ligands, receptors, and biologically active compounds (González‐Sabín, Rebolledo, & Gotor, 2009).
Catalysis and Synthesis
The diamine motif, including variants like this compound, is critical in natural products and pharmaceuticals. Its role in asymmetric synthesis and catalysis highlights its importance in developing new drug molecules and natural product synthesis (Cardona & Goti, 2009).
Cross-Coupling Reactions
In the realm of metal-catalyzed cross-couplings, 1,2-diamine serves as an effective ligand, especially in Suzuki reactions involving unactivated secondary alkyl halides. This underscores its utility in creating complex molecular structures at ambient temperatures (Saito & Fu, 2007).
Organocatalysis
In organocatalysis, 1,2-diamine derivatives have shown efficacy in asymmetric Diels–Alder reactions. This demonstrates their utility in synthesizing complex molecules with high selectivity and enantioselectivity (Kim et al., 2005).
Sensory Applications
The diamine structure has been incorporated into iridium(III) complexes for sensing applications. For instance, its ability to detect H+ and OH- ions with high sensitivity and selectivity has been explored, demonstrating its potential in analytical chemistry (Alam et al., 2015).
Asymmetric Epoxidation
Enantiopure forms of this compound have been synthesized and used in asymmetric epoxidation of alkenes. This application is significant in producing optically active epoxides, which are valuable in various chemical syntheses (Daly & Gilheany, 2003).
Biological and Pharmaceutical Relevance
The 1,2-diamine functionality, including derivatives like this compound, is a common feature in many compounds with diverse biological activities. It's found in various drug categories, emphasizing its significance in medicinal chemistry (Michalson & Szmuszkovicz, 1989).
Electrocatalytic Diamination
Electrocatalytic 1,2-diamination methods, leveraging 1,2-diamine's structure, enable efficient synthesis of diamines with high diastereoselectivity. This technique is critical for developing new compounds in organic synthesis and pharmaceuticals (Cai, Shu, & Xu, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-cyclopentylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-5-7(9)6-3-1-2-4-6/h6-7H,1-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMAWRIDJLIMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


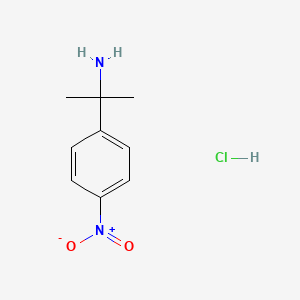
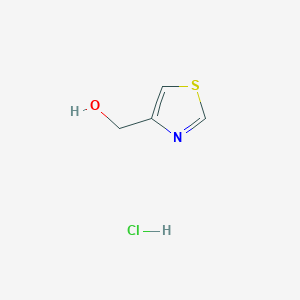


![Ethyl 4-cyano-5-{[(dimethylamino)methylidene]amino}-3-methylthiophene-2-carboxylate](/img/structure/B3211412.png)

![2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine](/img/structure/B3211421.png)
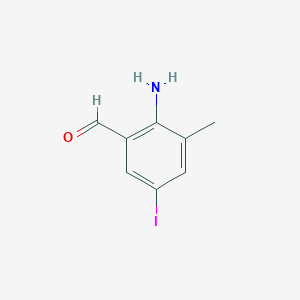
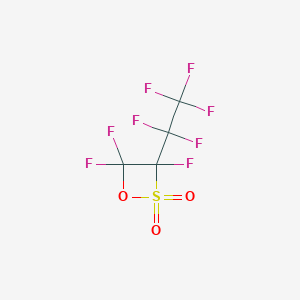
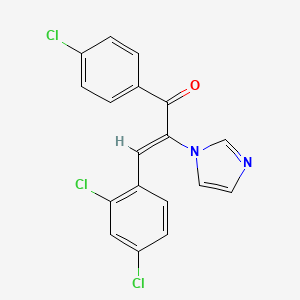

![N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B3211477.png)
